molecular formula C5H10ClF2NO B6217365 3-(difluoromethyl)oxolan-3-amine hydrochloride CAS No. 2742653-30-9

3-(difluoromethyl)oxolan-3-amine hydrochloride

Cat. No. B6217365
CAS RN: 2742653-30-9
M. Wt: 173.6
InChI Key:
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Description

3-(Difluoromethyl)oxolan-3-amine hydrochloride (DFMO-HCl) is a widely used molecule in scientific research. It is primarily used as an inhibitor of the enzyme ornithine decarboxylase (ODC). ODC is a key enzyme in the polyamine biosynthetic pathway, which is involved in a variety of physiological processes, including cell growth, differentiation, and apoptosis. DFMO-HCl is a potent inhibitor of ODC and has been used in a variety of studies to investigate the role of polyamines in various biological processes.

Scientific Research Applications

3-(difluoromethyl)oxolan-3-amine hydrochloride has been used in a variety of scientific research applications. It has been used to investigate the role of polyamines in cell growth, differentiation, and apoptosis. It has also been used to investigate the role of polyamines in cancer and other diseases, as well as in the development of novel therapeutic agents. 3-(difluoromethyl)oxolan-3-amine hydrochloride has also been used to investigate the role of polyamines in neurodegenerative diseases and in the development of novel neuroprotective agents.

Mechanism of Action

3-(difluoromethyl)oxolan-3-amine hydrochloride is an inhibitor of the enzyme ornithine decarboxylase (ODC). ODC is an enzyme in the polyamine biosynthetic pathway that catalyzes the conversion of ornithine to putrescine. 3-(difluoromethyl)oxolan-3-amine hydrochloride binds to ODC and inhibits its activity, thus preventing the formation of putrescine and subsequent downstream polyamines. This inhibition of ODC activity leads to a decrease in the levels of polyamines in cells, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects
The inhibition of ODC activity by 3-(difluoromethyl)oxolan-3-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. In cells, the inhibition of ODC activity leads to a decrease in the levels of polyamines, which can affect cell growth, differentiation, and apoptosis. In addition, the inhibition of ODC activity can lead to a decrease in the levels of other metabolites, such as arginine, that are involved in a variety of physiological processes. The inhibition of ODC activity by 3-(difluoromethyl)oxolan-3-amine hydrochloride can also lead to changes in gene expression and can affect the activity of other enzymes involved in the polyamine biosynthetic pathway.

Advantages and Limitations for Lab Experiments

3-(difluoromethyl)oxolan-3-amine hydrochloride is a potent inhibitor of ODC and has been used in a variety of laboratory experiments to investigate the role of polyamines in various biological processes. The main advantage of using 3-(difluoromethyl)oxolan-3-amine hydrochloride in laboratory experiments is that it is a specific inhibitor of ODC and can be used to selectively inhibit the activity of this enzyme. The main limitation of using 3-(difluoromethyl)oxolan-3-amine hydrochloride in laboratory experiments is that it is not a cell-permeable compound and must be administered exogenously in order to have an effect.

Future Directions

There are a variety of potential future directions for the use of 3-(difluoromethyl)oxolan-3-amine hydrochloride in scientific research. The inhibition of ODC activity by 3-(difluoromethyl)oxolan-3-amine hydrochloride could be used to investigate the role of polyamines in a variety of physiological processes, such as cell growth, differentiation, and apoptosis. In addition, 3-(difluoromethyl)oxolan-3-amine hydrochloride could be used to investigate the role of polyamines in cancer and other diseases, as well as in the development of novel therapeutic agents. 3-(difluoromethyl)oxolan-3-amine hydrochloride could also be used to investigate the role of polyamines in neurodegenerative diseases and in the development of novel neuroprotective agents. Finally, 3-(difluoromethyl)oxolan-3-amine hydrochloride could be used to investigate the role of polyamines in the regulation of gene expression and the activity of other enzymes involved in the polyamine biosynthetic pathway.

Synthesis Methods

3-(difluoromethyl)oxolan-3-amine hydrochloride is synthesized from 3-amino-1,2-propanediol hydrochloride (APDC-HCl) and difluoromethyl chloride. The reaction is carried out in aqueous solution with a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via an SN2 substitution reaction, with the difluoromethyl chloride displacing the hydroxyl group of APDC-HCl to form 3-(difluoromethyl)oxolan-3-amine hydrochloride. The reaction is typically carried out at temperatures between 0-20°C and is typically complete within 1-2 hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(difluoromethyl)oxolan-3-amine hydrochloride involves the reaction of difluoromethyl oxirane with ammonia followed by hydrochloric acid to form the desired product.", "Starting Materials": [ "Difluoromethyl oxirane", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Add difluoromethyl oxirane to a flask", "Add ammonia to the flask and stir for several hours at room temperature", "Add hydrochloric acid to the flask to form the hydrochloride salt of the product", "Filter the product and wash with water", "Dry the product under vacuum" ] }

CAS RN

2742653-30-9

Molecular Formula

C5H10ClF2NO

Molecular Weight

173.6

Purity

95

Origin of Product

United States

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